molecular formula C18H17N3O2S B14559359 N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide CAS No. 62178-27-2

N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide

Cat. No.: B14559359
CAS No.: 62178-27-2
M. Wt: 339.4 g/mol
InChI Key: OWTQOVQXFZQRRG-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide is a complex organic compound that features a thiazole ring, an aminophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Aminophenyl Group: This step often involves nucleophilic substitution reactions where the aminophenyl group is introduced to the thiazole ring.

    Introduction of the Methoxy Group: This can be done via methylation reactions using reagents like methyl iodide.

    Acetylation: The final step involves the acetylation of the compound to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)acetamide
  • N-(4-bromophenyl)acetamide
  • N-(4-methoxyphenyl)acetamide

Uniqueness

N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

CAS No.

62178-27-2

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[4-[[4-(4-aminophenyl)-1,3-thiazol-2-yl]methoxy]phenyl]acetamide

InChI

InChI=1S/C18H17N3O2S/c1-12(22)20-15-6-8-16(9-7-15)23-10-18-21-17(11-24-18)13-2-4-14(19)5-3-13/h2-9,11H,10,19H2,1H3,(H,20,22)

InChI Key

OWTQOVQXFZQRRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)N

Origin of Product

United States

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